Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(aminomethyl)spiro[2.4]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-8(12)10(7-11)6-9(10)4-2-3-5-9/h2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBMKZXMDQPIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC12CCCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213286 | |
| Record name | Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724773-42-6 | |
| Record name | Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724773-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate typically involves the reaction of a spirocyclic ketone with an amine and an esterification step. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the amine on the carbonyl group, followed by the addition of methanol to form the ester .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate is characterized by its unique spiro structure, which contributes to its biological activity. The synthesis typically involves the reaction of spirocyclic compounds with amines and carboxylic acids, leading to the formation of the desired aminomethyl derivative. The compound's chemical formula is , and it has a molecular weight of approximately 171.23 g/mol.
Research indicates that this compound exhibits various biological activities, particularly related to the central nervous system (CNS). The compound has been studied for its interaction with metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders.
- Therapeutic Potential : Compounds that activate or inhibit mGluRs have shown promise in treating conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Neuroprotective Effects : Studies have demonstrated that derivatives of this compound can protect neurons from excitotoxicity induced by glutamate, suggesting its role as a neuroprotective agent .
Table 2: Biological Activities
| Activity | Description |
|---|---|
| mGluR Modulation | Potential treatment for CNS disorders |
| Neuroprotection | Protects against glutamate-induced neurotoxicity |
| Pain Management | Inhibits sensory synaptic response to noxious stimuli |
Case Study 1: Neuroprotection in Animal Models
A study investigated the effects of this compound on mice subjected to medial cerebral artery occlusion (MCAO), a model for stroke. The results indicated significant neuroprotective effects, with treated groups showing reduced neuronal death compared to controls .
Case Study 2: Antinociceptive Properties
Another research focused on the antinociceptive properties of the compound in pain models. The findings revealed that administration of the compound resulted in a marked decrease in pain response, indicating its potential as an analgesic agent through modulation of mGluR pathways .
Mechanism of Action
The mechanism of action of Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[2.4]heptane scaffold is versatile, and substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Structural Analogues and Their Properties
*Calculated based on molecular formula C₁₀H₁₅NO₂.
Key Comparative Insights
Functional Group Influence: Aminomethyl vs. Phenyl/Phenylethynyl: The aminomethyl group enhances water solubility and nucleophilicity compared to hydrophobic aryl groups (e.g., in compound 9) . This makes the target compound more amenable to further functionalization (e.g., peptide coupling). Ester vs. Carboxylic Acid: The methyl ester in the target compound improves stability under acidic conditions compared to the free carboxylic acid in 1-phenylspiro[2.4]heptane-1-carboxylic acid .
Synthetic Accessibility :
- The target compound may be synthesized via LiAlH4 reduction of ethyl spiro[2.4]heptane-1-carboxylate (as in ) followed by amination, whereas aryl-substituted analogues (e.g., compound 9) require Pd-catalyzed cross-coupling .
- Spirocyclic pyrimidine derivatives (e.g., 3na) are synthesized via Michael addition-cyclopropanation cascades, highlighting divergent strategies for complex spiro frameworks .
Thermal Stability :
- Compounds with ketone or dioxopyrimidine groups (e.g., 3na, m.p. 180–185°C) exhibit higher melting points than ester- or amine-bearing analogues due to enhanced intermolecular interactions .
Biological Relevance: Spiro[2.4]heptane derivatives with aminomethyl groups (e.g., the target compound) are understudied but share structural motifs with bioactive spiroazetidines and β-lactams .
Biological Activity
Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate, a compound with a unique spirocyclic structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a spirocyclic framework that contributes to its unique chemical properties. The compound's structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 724773-42-6 |
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 197.26 g/mol |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, indicating potential applications in treating infections.
- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly in inhibiting the growth of tumor cells. In vitro studies have shown promising results against various cancer cell lines.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Biological Targets : The aminomethyl group can form hydrogen bonds and electrostatic interactions with specific molecular targets, influencing their function.
- Influence on Signaling Pathways : Similar compounds have been shown to affect pathways involving protein kinases and other cellular signaling mechanisms, potentially leading to apoptosis in cancer cells.
Anticancer Studies
A notable study focused on the anticancer effects of this compound demonstrated its ability to inhibit cell proliferation in various cancer models:
- In Vitro Studies : The compound was tested on several cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 μM.
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10 | 55% inhibition after 3 days |
| A549 (Lung Cancer) | 15 | Significant reduction in viability |
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, indicating its potential as an effective therapeutic agent.
Antimicrobial Activity
Research on the antimicrobial properties revealed that this compound showed inhibitory effects against:
- Staphylococcus aureus : The compound demonstrated significant antibacterial activity, suggesting its potential use in developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
Q & A
Q. How can conflicting literature data on the compound’s stability under acidic/basic conditions be reconciled?
- Methodological Answer : Reproduce experiments using standardized buffers (pH 1–14) and monitor degradation via HPLC. Confounding factors like trace metals (e.g., Fe) are mitigated by chelators (e.g., EDTA). Meta-analyses of published pKa and stability data identify outliers .
Advanced Applications
Q. What methodologies enable the study of the compound’s photodegradation pathways?
Q. How is the compound integrated into supramolecular systems for material science applications?
- Methodological Answer : Host-guest complexes with cyclodextrins or cucurbiturils are characterized via isothermal titration calorimetry (ITC). X-ray diffraction confirms lattice packing, while DFT predicts binding energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
